molecular formula C13H18N2S B3033545 3-(dimethylamino)-N,N-dimethyl-2-phenyl-2-propenethioamide CAS No. 104721-82-6

3-(dimethylamino)-N,N-dimethyl-2-phenyl-2-propenethioamide

Cat. No.: B3033545
CAS No.: 104721-82-6
M. Wt: 234.36 g/mol
InChI Key: OJPZQPKBYKIGJT-ZRDIBKRKSA-N
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Description

3-(dimethylamino)-N,N-dimethyl-2-phenyl-2-propenethioamide is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N,N-dimethyl-2-phenyl-2-propenethioamide typically involves the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . The reaction is carried out under controlled conditions to ensure the formation of the desired enaminone compound. The reaction conditions often include the use of solvents such as toluene and temperatures ranging from 70°C to 130°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N,N-dimethyl-2-phenyl-2-propenethioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the type of reaction, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N,N-dimethyl-2-phenyl-2-propenethioamide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions . Its effects are mediated through its ability to form stable intermediates and transition states during reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(dimethylamino)-N,N-dimethyl-2-phenyl-2-propenethioamide include other enaminones and related compounds such as 3-dimethylamino-1-arylpropenones , 2-substituted 3-dimethylaminopropenoates , and methylamino- and dimethylaminoquinolines .

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its potential use in various fields make it a compound of significant interest.

Properties

IUPAC Name

(E)-3-(dimethylamino)-N,N-dimethyl-2-phenylprop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-14(2)10-12(13(16)15(3)4)11-8-6-5-7-9-11/h5-10H,1-4H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPZQPKBYKIGJT-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC=CC=C1)C(=S)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C1=CC=CC=C1)/C(=S)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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